(1S,4R)-N-Desmethyl Sertraline Hydrochloride
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Overview
Description
“(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is a compound with the molecular formula C16H16Cl3N . It is a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline .
Synthesis Analysis
The synthesis of this compound involves a reaction that produces a mixture of isomers in a specific ratio . The reaction mixture is cooled down to room temperature, quenched with an aqueous solution of phosphate buffer, extracted with dichloromethane, dried, and concentrated under reduced pressure to give a brown oil .Molecular Structure Analysis
The molecular structure of this compound includes two chiral carbon centers, leading to the possibility of four stereoisomeric components . The InChI string for this compound isInChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10 (9-15 (14)18)11-6-8-16 (19)13-4-2-1-3-12 (11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound result in a mixture of isomers . The exact nature of these reactions and the conditions under which they occur are not specified in the available literature.Physical And Chemical Properties Analysis
The molecular weight of this compound is 328.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass and monoisotopic mass of this compound are both 327.034833 g/mol .Scientific Research Applications
Neurology Research
“(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is used in neurology research . It’s a certified reference material used for highly accurate and reliable data analysis .
Depression Treatment
This compound is categorized under antidepressants . It’s used in the treatment of depression, which is a common mental health disorder characterized by persistent feelings of sadness and a lack of interest or pleasure in activities.
Synthesis and Characterization
In the field of medicinal chemistry, “(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is synthesized for commercial use as a drug substance in highly pure form . The process of its formation and its impurities are studied in detail .
Quality Control
“(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is used in the quality control of pharmaceutical products .
Treatment of Obsessive-Compulsive Disorder (OCD)
This compound is prescribed for the treatment of obsessive-compulsive disorder . OCD is a chronic condition where a person has uncontrollable, reoccurring thoughts (obsessions) and behaviors (compulsions) that he or she feels the urge to repeat over and over.
Treatment of Panic Disorder
“(1S,4R)-N-Desmethyl Sertraline Hydrochloride” is also used in the treatment of panic disorder . Panic disorder is an anxiety disorder where you regularly have sudden attacks of panic or fear.
Mechanism of Action
Target of Action
The primary target of (1S,4R)-N-Desmethyl Sertraline Hydrochloride is the neuronal reuptake 5-HT transporter . This compound is a potent and selective inhibitor of this transporter .
Mode of Action
(1S,4R)-N-Desmethyl Sertraline Hydrochloride interacts with its target by inhibiting the reuptake of 5-HT . In vitro binding studies suggest that it has a substantially higher selectivity for inhibiting 5-HT reuptake than other SSRIs or TCAs, including clomipramine . It has only weak effects on neuronal uptake of NE and dopamine .
Pharmacokinetics
Sertraline is slowly but well absorbed from the GI tract following oral administration . The oral bioavailability of sertraline in humans ranges from 20 to 36%, suggesting extensive first-pass metabolism to its N-desmethylated metabolite . These properties impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1S,4R)-N-Desmethyl Sertraline Hydrochloride. For instance, it has been examined for its corrosion inhibitive action on mild steel in 1 M HCl at the temperature range of 303 K -333 K with four hours of immersion . The drug was found to show satisfactory results of 93.3% at 50 ppm and 313 K . This suggests that the compound’s action can be influenced by factors such as concentration, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-VAGBGMFXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675813 |
Source
|
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675126-07-5 |
Source
|
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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